molecular formula C12H10Cl3N3O2 B4387870 2,2,2-trichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

2,2,2-trichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No. B4387870
M. Wt: 334.6 g/mol
InChI Key: KLSZSZDTNQDVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide, also known as TMA, is an organic compound that has been extensively studied for its potential applications in scientific research. TMA is a white crystalline powder that is soluble in organic solvents and has a melting point of 160-162°C.

Mechanism of Action

2,2,2-trichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide acts as a positive allosteric modulator of GABA-A receptors, which are ligand-gated ion channels that are important in regulating neuronal excitability. 2,2,2-trichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide enhances the activity of GABA-A receptors by increasing the affinity of the receptor for GABA, the main inhibitory neurotransmitter in the brain. This leads to an increase in chloride ion influx into the neuron, which hyperpolarizes the membrane and reduces neuronal excitability.
Biochemical and Physiological Effects:
2,2,2-trichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been shown to have anxiolytic and anticonvulsant effects in animal models, suggesting that it may be a potential candidate for the treatment of anxiety and epilepsy. 2,2,2-trichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has also been shown to have sedative effects, which may be due to its ability to enhance the activity of GABA-A receptors.

Advantages and Limitations for Lab Experiments

One advantage of 2,2,2-trichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is its ability to selectively modulate the activity of GABA-A receptors, which are important in regulating neuronal excitability. This makes 2,2,2-trichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide a potentially useful tool for studying the role of GABA-A receptors in various physiological and pathological conditions. However, one limitation of 2,2,2-trichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is its relatively low potency compared to other GABA-A receptor modulators, which may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on 2,2,2-trichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide. One area of interest is the development of more potent and selective GABA-A receptor modulators based on the structure of 2,2,2-trichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide. Another area of interest is the investigation of the potential therapeutic applications of 2,2,2-trichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide in the treatment of anxiety and epilepsy. Additionally, further studies are needed to elucidate the precise mechanism of action of 2,2,2-trichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide and its effects on neuronal excitability.

Scientific Research Applications

2,2,2-trichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 2,2,2-trichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been shown to modulate the activity of GABA-A receptors, which are important in regulating neuronal excitability. 2,2,2-trichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has also been shown to have anxiolytic and anticonvulsant effects in animal models, making it a potential candidate for the treatment of anxiety and epilepsy.

properties

IUPAC Name

2,2,2-trichloro-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl3N3O2/c1-7-2-4-8(5-3-7)10-17-9(20-18-10)6-16-11(19)12(13,14)15/h2-5H,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSZSZDTNQDVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Reactant of Route 2
Reactant of Route 2
2,2,2-trichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Reactant of Route 3
Reactant of Route 3
2,2,2-trichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Reactant of Route 4
Reactant of Route 4
2,2,2-trichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Reactant of Route 5
Reactant of Route 5
2,2,2-trichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Reactant of Route 6
Reactant of Route 6
2,2,2-trichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.